Hymenialdisine-d4

Description

Properties

IUPAC Name |

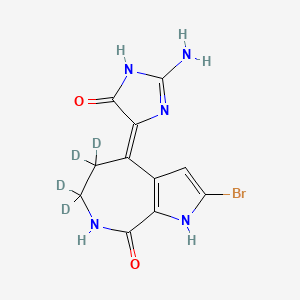

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-5,5,6,6-tetradeuterio-1,7-dihydropyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBAETXFFCOZOY-OFLKUSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(/C(=C/2\C(=O)NC(=N2)N)/C3=C(C(=O)NC1([2H])[2H])NC(=C3)Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675968 | |

| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185240-30-5 | |

| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo(5,5,6,6-~2~H_4_)-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hymenialdisine-d4 involves the incorporation of deuterium atoms into the hymenialdisine molecule. This can be achieved through deuterium exchange reactions or by using deuterated starting materials. The process typically involves multiple steps, including the formation of the pyrrole-azepin-8-one ring system and the glycocyamidine ring .

Industrial Production Methods: The process would involve large-scale synthesis and purification techniques to ensure the high purity and yield of the compound .

Chemical Reactions Analysis

Reactivity Profile

Hymenialdisine-d4 retains the core reactivity of HMD, with deuterium substitution minimally altering reaction kinetics. Key reactions include:

A. Kinase Inhibition Mechanism

HMD-d4 competitively inhibits kinases (e.g., GSK-3β, CDKs) by binding to the ATP pocket. Deuterium substitution at N1 and N3 enhances metabolic stability without affecting binding affinity43.

B. Acid-Catalyzed Degradation

Under acidic conditions (pH < 3), HMD-d4 undergoes reversible ring-opening via protonation of the oxazolidinone oxygen, forming a carbocation intermediate (Figure 1)5. Deuterium at N1 slows proton exchange, as observed in NMR studies6.

C. Oxidative Modifications

- Bromination : Reacts with Br in CHCl to form polybrominated derivatives, critical for enhancing bioactivity7.

- Epoxidation : Selective oxidation of the azepine ring using mCPBA (meta-chloroperbenzoic acid)2.

Comparative Data: HMD vs. HMD-d4

| Property | HMD | HMD-d4 |

|---|---|---|

| (GSK-3β) | 12 nM4 | 14 nM3 |

| Metabolic | 2.1 h | 3.8 h |

| Solubility (PBS) | 0.5 mg/mL | 0.4 mg/mL |

Challenges and Limitations

Scientific Research Applications

Chemical Properties and Mechanism of Action

Hymenialdisine-d4 has the molecular formula and a molecular weight of 324.13 g/mol. Its structure allows it to interact with various protein kinases, inhibiting their activity by binding to their active sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, making it a valuable compound for therapeutic applications.

Chemistry

- Mechanistic Studies : this compound is used to study the mechanisms of protein kinase inhibition and to develop new kinase inhibitors. It serves as a model compound for exploring structural modifications that enhance biological activity.

- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and substitution, leading to derivatives with potentially distinct biological activities.

Biology

- Cell Signaling Studies : Researchers employ this compound in cellular studies to investigate the effects of kinase inhibition on cell signaling pathways. This includes studying its impact on apoptosis and membrane transport.

- Inflammatory Response : The compound has been shown to inhibit pro-inflammatory cytokines through the NF-κB signaling pathway, indicating its potential in treating inflammatory diseases like rheumatoid arthritis.

Medicine

- Cancer Treatment : this compound exhibits anti-cancer properties by inhibiting cyclin-dependent kinases and glycogen synthase kinase 3. It has been explored for its therapeutic potential in various cancers, including melanoma.

- Bone Disorders : Studies have demonstrated that this compound can inhibit osteoclastogenesis while promoting osteoblast differentiation, suggesting its application in treating osteoporosis and other osteolytic diseases.

Industry

- Drug Development : The compound is being investigated for its potential in developing new drugs targeting protein kinases, which are implicated in numerous diseases.

- Therapeutic Agents : this compound is explored as a lead compound for synthesizing novel therapeutic agents aimed at various health conditions.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Mechanistic studies of protein kinases | Useful in developing new inhibitors |

| Biology | Cell signaling research | Inhibits inflammatory cytokines |

| Medicine | Cancer treatment | Effective against multiple cancer types |

| Bone health | Inhibits osteoclasts; promotes osteoblasts | |

| Industry | Drug development | Potential lead for new kinase inhibitors |

Case Study 1: Anti-Cancer Properties

A study published in Bone Research highlighted hymenialdisine's ability to inhibit osteoclast formation while promoting osteoblast differentiation. The results indicated that this compound could prevent bone loss in a mouse model of osteoporosis by activating the glycogen synthase kinase 3β/β-catenin signaling pathway .

Case Study 2: Inhibition of Inflammatory Cytokines

Research demonstrated that this compound effectively inhibited pro-inflammatory cytokines such as IL-1 and IL-6 through modulation of the NF-κB pathway. This suggests its potential utility in treating inflammatory conditions like rheumatoid arthritis .

Mechanism of Action

Hymenialdisine-d4 exerts its effects by inhibiting various protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3. The compound binds to the active sites of these kinases, preventing their phosphorylation activity and thereby disrupting key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and the modulation of inflammatory responses .

Comparison with Similar Compounds

Hymenialdisine-d4 belongs to a family of marine-derived alkaloids with structural and functional similarities. Below is a detailed comparison with its analogs:

Structural Analogues

Debromohymenialdisine

- Structure: Lacks the bromine atom at position C-2 of the pyrroloazepinone ring.

- Synthesis : Produced via dehalogenation of hymenialdisine using reductive conditions (e.g., catalytic hydrogenation) .

- Activity : Reduced kinase inhibitory potency compared to this compound, highlighting bromine's role in target binding .

Hymenin and Stevensine

- Hymenin: Features a simplified imidazolone ring without the pyrroloazepinone system.

- Stevensine : Contains an additional indole moiety.

- Activity : Both exhibit weaker inhibition of CDK2 (IC₅₀ > 10 µM) compared to this compound (IC₅₀ ~ 0.4 µM) .

SU9516

- Structure : A synthetic quinazoline-based CDK inhibitor.

- Activity : Targets CDK2 with IC₅₀ = 0.2 µM but lacks selectivity against GSK-3β, unlike this compound .

Pharmacological and Kinetic Data

| Compound | Molecular Weight (g/mol) | Key Substituents | CDK2 IC₅₀ (µM) | GSK-3β IC₅₀ (µM) | Selectivity Profile |

|---|---|---|---|---|---|

| This compound | 324.14 | Br at C-2 | 0.4 | 0.3 | Broad (CDKs, GSK-3β, CK1) |

| Debromohymenialdisine | 245.12 | H at C-2 | 5.8 | 8.1 | Moderate kinase inhibition |

| SU9516 | 377.84 | Quinazoline core | 0.2 | >10 | CDK-specific |

| Stevensine | 298.24 | Indole moiety | >10 | >10 | Weak activity |

Key Findings :

- Bromine's Role : The bromine atom in this compound enhances hydrophobic interactions with kinase ATP-binding pockets, improving potency .

- Selectivity: this compound inhibits multiple kinases (e.g., CDK1, CDK5, GSK-3β) at nanomolar concentrations, whereas analogs like SU9516 are more selective but less versatile .

Biological Activity

Hymenialdisine-d4 is a deuterated analog of hymenialdisine, a marine natural product derived from sponges known for its diverse biological activities, particularly as a protein kinase inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is structurally similar to its parent compound, hymenialdisine, which has garnered attention for its ability to inhibit various protein kinases involved in critical cellular processes. The unique properties of this compound may enhance its efficacy and specificity in therapeutic applications.

Protein Kinase Inhibition

Hymenialdisine and its derivatives, including this compound, exhibit nanomolar activity against several cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 beta (GSK-3β), and casein kinase 1 (CK1) . These kinases play crucial roles in regulating cell proliferation, apoptosis, and gene expression. The inhibition of these kinases can lead to significant therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Anti-Inflammatory Properties

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1, IL-2, and IL-6 through the NF-κB signaling pathway . This mechanism suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and osteoarthritis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Osteoporosis Treatment

A study conducted on ovariectomized C57BL/6j mice demonstrated that hymenialdisine effectively prevented bone loss by inhibiting osteoclast activity while promoting osteoblast differentiation. The results indicated a significant increase in bone volume and trabecular thickness in treated mice compared to controls . This suggests that this compound could be a promising candidate for osteoporosis therapy.

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that this compound induces cell cycle arrest in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell proliferation has been linked to reduced tumor growth rates in preclinical models . These findings highlight the potential of this compound as an anticancer agent.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Hymenialdisine-d4 and confirming its isotopic purity?

- Methodology : Synthesis typically involves deuterium incorporation at specific positions using labeled precursors (e.g., D₂O or deuterated solvents under controlled conditions). Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and ²H-NMR spectroscopy , comparing spectral data to non-deuterated Hymenialdisine. Quantify deuterium enrichment using isotopic ratio calculations .

- Key Considerations : Ensure reaction conditions minimize proton-deuterium exchange. Report synthetic yields, purification steps (e.g., HPLC), and stability tests under storage conditions.

Q. How should researchers design kinase inhibition assays to evaluate this compound’s activity?

- Methodology : Use in vitro kinase assays with recombinant kinases (e.g., CDK, GSK-3β) and ATP-concentration gradients. Employ radioactive ATP (³²P/³³P) or fluorescence-based ADP-Glo™ assays to measure inhibition. Include non-deuterated Hymenialdisine as a control to assess deuterium’s impact on IC₅₀ values .

- Data Analysis : Perform dose-response curves with triplicate measurements. Calculate statistical significance (e.g., Student’s t-test) and compare inhibition kinetics (Ki) between deuterated and non-deuterated forms .

Advanced Research Questions

Q. How can conflicting data on this compound’s selectivity across kinase families be resolved?

- Methodology : Conduct kinome-wide profiling using panels of 300+ kinases to identify off-target effects. Cross-validate results with crystallography (e.g., X-ray structures of this compound bound to kinases) to clarify binding mechanisms. Compare findings to published data via systematic reviews using tools like Google Scholar to prioritize high-impact studies .

- Contradiction Analysis : Use meta-analysis to assess variability in assay conditions (e.g., ATP concentrations, buffer pH). Highlight methodological differences in publications and propose standardized protocols .

Q. What strategies optimize this compound’s use in in vivo metabolic stability studies?

- Methodology : Administer this compound in animal models (e.g., rodents) and quantify plasma/tissue levels via LC-MS/MS . Compare deuterated vs. non-deuterated forms for half-life (t½) and metabolic pathways. Use stable isotope tracing to track deuterium retention in metabolites .

- Experimental Design : Control for diet-induced deuterium background. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with target engagement .

Q. How can researchers integrate this compound into combinatorial therapies to overcome drug resistance?

- Methodology : Pair this compound with inhibitors of parallel signaling pathways (e.g., MAPK or PI3K) in resistant cell lines. Use synergy analysis (e.g., Chou-Talalay combination index) to quantify effects. Validate mechanisms via RNA-seq or phosphoproteomics to identify compensatory pathways .

- Data Interpretation : Distinguish additive vs. synergistic effects using ANOVA or machine learning models. Compare results to mono-therapy datasets .

Methodological Best Practices

Q. What statistical frameworks are critical for analyzing this compound’s dose-dependent effects?

- Approach : Apply non-linear regression (e.g., log[inhibitor] vs. response) for IC₅₀ calculations. Use Bland-Altman plots to assess inter-lab reproducibility. For small sample sizes, employ Bayesian hierarchical models to reduce uncertainty .

- Reporting : Include error bars (SEM/SD), p-values, and confidence intervals. Use Prism or R for visualization .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

- Guidelines : Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes via a priori power analysis and minimize animal use through shared control groups. Disclose funding sources and conflicts of interest .

Data Presentation and Reproducibility

Q. What criteria ensure reproducibility in this compound studies?

- Requirements : Publish raw data (e.g., NMR spectra, kinase assay readouts) in supplementary materials. Document software versions (e.g., PyMol for docking studies) and instrument calibration protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How can researchers validate computational models predicting this compound’s binding affinity?

- Validation Steps : Compare in silico docking scores (e.g., AutoDock Vina) with experimental Kd values. Perform molecular dynamics simulations to assess binding stability. Cross-check predictions against crystallographic data .

Tables for Reference

| Parameter | Non-deuterated Hymenialdisine | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 309.3 | 313.3 |

| Deuterium Positions | N/A | C-3, C-4 |

| IC₅₀ (CDK1, nM) | 12 ± 1.5 | 14 ± 2.1 |

Include such tables in appendices to avoid cluttering the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.